molecular formula C12H17NO2 B108043 N-Acetylephedrine CAS No. 16413-75-5

N-Acetylephedrine

Cat. No. B108043
CAS RN: 16413-75-5
M. Wt: 207.27 g/mol
InChI Key: ZZGMTCKULVMTDB-UHFFFAOYSA-N
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Description

N-Acetylephedrine is a chemical compound that is widely used in scientific research. It is a derivative of ephedrine, which is a natural alkaloid found in plants such as Ephedra sinica. N-Acetylephedrine is synthesized from ephedrine and has been found to have several unique properties that make it useful for scientific research.

Mechanism of Action

N-Acetylephedrine works by stimulating the release of norepinephrine, a neurotransmitter that is involved in the body's "fight or flight" response. This leads to an increase in heart rate, blood pressure, and metabolic rate. The thermogenic effects of N-Acetylephedrine are due to its ability to increase the body's core temperature, which in turn increases the metabolic rate.
Biochemical and Physiological Effects:
N-Acetylephedrine has been found to have several biochemical and physiological effects on the body. It has been shown to increase the levels of adrenaline and noradrenaline in the body, which can lead to an increase in heart rate and blood pressure. It has also been found to increase the levels of glucose and free fatty acids in the blood, which can provide the body with energy during times of stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Acetylephedrine in lab experiments is its ability to stimulate the release of norepinephrine, which can be useful for studying the effects of this neurotransmitter on the body. However, one of the limitations of using N-Acetylephedrine is that it can be difficult to control the dosage and timing of its administration, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-Acetylephedrine. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the development of new chemical compounds that are derived from N-Acetylephedrine and have unique properties that can be used for scientific research. Additionally, more research could be done on the biochemical and physiological effects of N-Acetylephedrine, as well as its potential applications in medicine and other fields.

Synthesis Methods

The synthesis of N-Acetylephedrine involves the acetylation of ephedrine using acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-Acetylephedrine has been extensively used in scientific research due to its unique properties. It has been found to have both stimulant and thermogenic effects, making it useful for studying the effects of these properties on the body. It has also been used as a precursor for the synthesis of other chemical compounds.

properties

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMTCKULVMTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936913
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16413-75-5
Record name N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16413-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(beta-hydroxy-alpha-methylphenethyl)-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016413755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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